

data analysis software for DNA adductomics

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Compound of Interest

Compound Name: (-)-trans-anti-N2-BPDE-dG-d8

Cat. No.: B1162481

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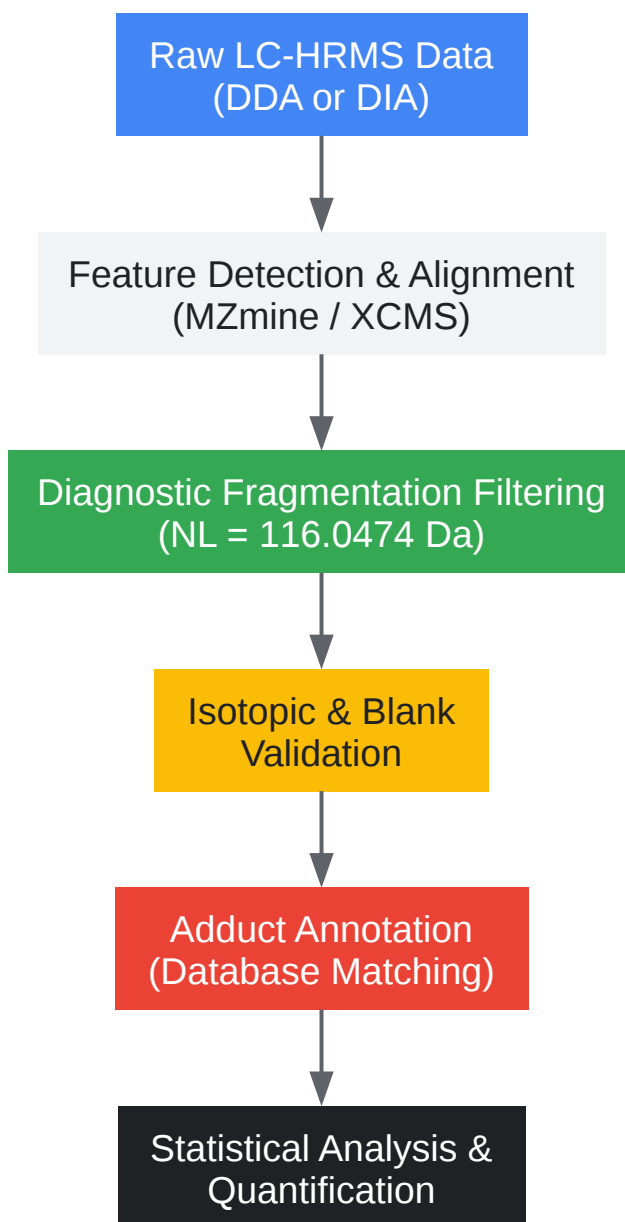
Welcome to the AdductoCore Technical Support Center

As a Senior Application Scientist, I frequently work with researchers and drug development professionals who struggle to differentiate true DNA adducts from chemical noise. DNA adductomics is a powerful systems toxicology approach, but because DNA adducts exist at trace levels—often less than 1 modification per 10⁸ unmodified nucleotides—data analysis is the ultimate bottleneck.

The core principle of LC-MS-based DNA adductomics relies on a universal mechanistic observation: during collision-induced dissociation (CID), protonated 2'-deoxynucleosides readily cleave the N-glycosidic bond, losing a neutral 2'-deoxyribose (dR) fragment (1)[1]. In high-resolution mass spectrometry (HRMS), this corresponds to an exact mass loss of 116.0474 Da. However, simply scanning for this loss is insufficient. A self-validating data analysis protocol must integrate precise mass tolerances, isotopic pattern fidelity, and robust blank subtraction to ensure scientific integrity.

Below, you will find our authoritative guides, step-by-step methodologies, and troubleshooting FAQs designed to optimize your DNA adductomics data analysis pipeline.

Core Data Analysis Workflow



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Fig 1. Standardized LC-HRMS DNA adductomics data processing workflow.

Section 1: Step-by-Step Data Analysis Methodology

To ensure reproducibility and trustworthiness, follow this self-validating methodology using open-source platforms like MZmine or specialized scripts.

Step 1: Raw Data Conversion & Import

- Action: Convert vendor-specific raw files (e.g., .raw, .d) to the open .mzML format using MSConvert.
- Causality: Vendor formats contain proprietary compression that can interfere with open-source peak-picking algorithms. Centroiding the data during conversion reduces file size and standardizes the input for downstream software.

Step 2: Feature Detection & Mass Calibration

- Action: Import .mzML files into [2\[2\]](#). Execute mass detection using a strict noise threshold (e.g., 104 intensity for Orbitrap MS1). Build Extracted Ion Chromatograms (EICs) with a mass tolerance of ≤ 5 ppm.
- Causality: High-resolution instruments experience slight mass drifts. A 5 ppm tolerance ensures you capture the true adduct isotopic envelope while excluding isobaric background noise.

Step 3: Diagnostic Fragmentation Filtering (DFF)

- Action: Apply the DFBuilder module (or equivalent) to filter MS2/MS3 spectra. Set the algorithm to search for the exact neutral loss of 116.0474 Da (loss of dR) [\(3\)\[3\]](#).
- Causality: This is the critical validation step. Any feature lacking this specific fragmentation pattern is highly likely to be a co-eluting matrix contaminant rather than a true 2'-deoxynucleoside adduct.

Step 4: Chromatographic Alignment & Gap Filling

- Action: Align features across all samples using a retention time (RT) tolerance of 0.2–0.5 minutes. Run a gap-filling algorithm to integrate missing peaks that fell below the initial detection threshold.
- Causality: LC columns degrade over large cohorts, causing RT drift. Gap filling prevents false negatives in your final dataset by forcing the software to re-integrate the baseline at the aligned RT.

Step 5: Database Annotation

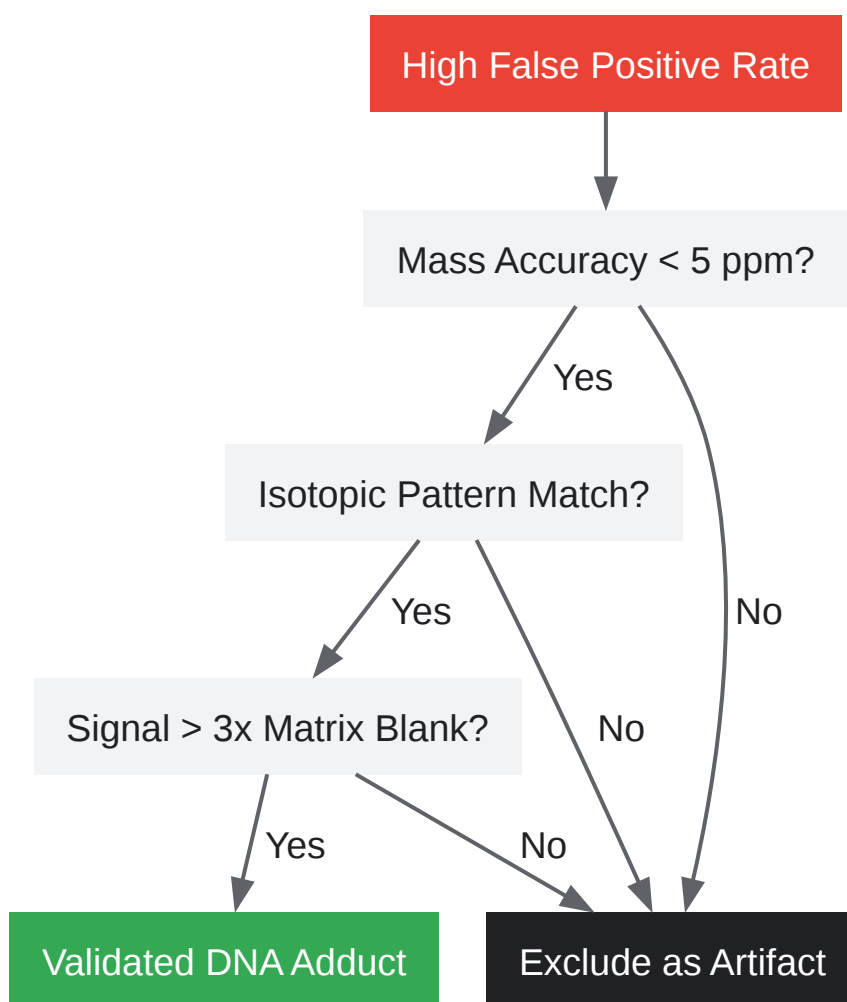
- Action: Cross-reference the validated features against a comprehensive DNA adduct mass spectral library, such as the [4\[4\]](#).
- Causality: Matching exact mass and MS2 fragmentation patterns to a curated database transitions your data from "unknown features" to "putative biological adducts."

Section 2: Quantitative Data & Software Parameters

Proper parameterization is the difference between a clean dataset and one overwhelmed by noise. Use the following validated settings as your baseline.

Parameter	Target Value / Setting	Scientific Rationale
MS1 Mass Tolerance	≤5 ppm	Minimizes isobaric interference in complex biological matrices.
Neutral Loss (dR)	116.0474 Da	Universal CID marker for 2'-deoxynucleoside adducts.
Neutral Loss (Guanine)	151.0494 Da	Confirms adduct localization on the sugar backbone (loss of unmodified base).
RT Alignment Window	0.2 - 0.5 min	Accounts for minor chromatographic shifts during long LC-HRMS runs.
Minimum Peak Height	>3× Matrix Blank	Establishes a strict Limit of Detection (LOD) to exclude chemical artifacts.

Section 3: Troubleshooting Guides & FAQs



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Fig 2. Logical decision tree for filtering false positive DNA adduct features.

Q1: Why am I seeing a massive number of false positives after the neutral loss filtering step?

A1:Causality: The neutral loss of ~116 Da is not entirely unique to deoxyribose. In complex biological matrices, co-eluting metabolites or in-source fragmentation artifacts can mimic this mass loss if your tolerance is too wide. Solution: You must implement exact mass Diagnostic Fragmentation Filtering (DFF). Ensure your software is looking specifically for 116.0474 Da with a tolerance of <5 ppm, not just a nominal mass of 116 Da. Additionally, apply the logical decision tree (Fig 2) to verify that the precursor ion exhibits a natural isotopic distribution (M+1, M+2) and is absent in your enzyme/matrix blanks.

Q2: My low-abundance endogenous adducts are missing in Data-Dependent Acquisition (DDA) mode. Should I switch to DIA? A2:Causality: DDA relies on precursor intensity thresholds.

Because DNA adducts are present at trace levels, their MS1 signals are often outcompeted by high-abundance matrix ions, meaning the instrument never triggers the MS2/MS3 scan required to detect the neutral loss. Solution: Yes, switch to Data-Independent Acquisition (DIA). Methods like wide-SIM/MS2 fragment all ions within a wide isolation window, ensuring trace adducts are fragmented. You will need specialized software, such as [5\[5\]](#), to deconvolute the DIA data and correlate the precursor ions with their respective 116.0474 Da neutral loss products post-acquisition.

Q3: How do I handle retention time (RT) drift across large sample cohorts during alignment?

A3:Causality: DNA hydrolysates are "dirty" samples. Over hundreds of injections, matrix buildup on the LC column alters the stationary phase interaction, causing RTs to drift. If alignment parameters are too rigid, the software will split a single adduct into multiple false features. Solution: Use dynamic RT alignment algorithms (e.g., RANSAC or loess) rather than linear models. More importantly, spike isotopically labeled internal standards (e.g., ¹⁵N-labeled nucleosides) into every sample. These serve as stable RT anchors, allowing the software to correct for non-linear chromatographic drift before feature alignment.

Q4: Can I use standard metabolomics software to analyze DNA adducts? A4:Causality: While platforms like MZmine and XCMS are built for metabolomics, standard metabolomics workflows search for precursor masses based on predefined adducts (e.g., [M+H]⁺, [M+Na]⁺). DNA adductomics requires searching for unknown precursors based on a known MS2 neutral loss. Solution: You can use these platforms, but you must modify the workflow. For example, MZmine has been adapted for adductomics via the [2\[2\]](#) or DFBuilder modules, which specifically enable automated extraction and annotation based on HR-MS/MS neutral loss data.

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Sources

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